tert-butyl N-(3-aminobutyl)-N-methylcarbamate tert-butyl N-(3-aminobutyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1601241-99-9
VCID: VC11582849
InChI: InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3
SMILES:
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol

tert-butyl N-(3-aminobutyl)-N-methylcarbamate

CAS No.: 1601241-99-9

Cat. No.: VC11582849

Molecular Formula: C10H22N2O2

Molecular Weight: 202.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-aminobutyl)-N-methylcarbamate - 1601241-99-9

Specification

CAS No. 1601241-99-9
Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
IUPAC Name tert-butyl N-(3-aminobutyl)-N-methylcarbamate
Standard InChI InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3
Standard InChI Key QYTUTPWBOBZEPQ-UHFFFAOYSA-N
Canonical SMILES CC(CCN(C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Properties

Tert-butyl N-(3-aminobutyl)-N-methylcarbamate belongs to the carbamate family, where the Boc group shields the amine functionality during synthetic processes. The compound’s molecular formula is inferred as C₁₁H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Key structural features include:

  • tert-Butoxycarbonyl (Boc) group: Provides steric protection to the amine, enabling selective reactivity in multi-step syntheses .

  • N-Methyl substitution: Reduces basicity of the amine, influencing solubility and interaction with biological targets.

  • 3-Aminobutyl chain: A four-carbon alkyl chain with a primary amine at the third position, offering flexibility for functionalization.

Physical Properties (Inferred from Analogs)

PropertyValue
Density1.05–1.15 g/cm³
Boiling Point380–400 °C (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)
StabilityStable under acidic conditions; Boc cleavage occurs in strong acids (e.g., TFA)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl N-(3-aminobutyl)-N-methylcarbamate likely follows established Boc-protection strategies:

  • Amine Protection:

    • React 3-aminobutyl-N-methylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).

    • Reaction equation:

      R-NH-CH2CH2CH(NH2)CH3+Boc2OBaseR-NH-CH2CH2CH(NHBoc)CH3\text{R-NH-CH}_2\text{CH}_2\text{CH(NH}_2\text{)CH}_3 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-CH}_2\text{CH}_2\text{CH(NHBoc)CH}_3
    • Yield optimization requires stoichiometric control and inert atmospheres to prevent side reactions .

  • Purification:

    • Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Type: Tubular flow reactors with temperature control (50–80°C).

  • Catalysts: Potassium iodide (KI) accelerates carbamate formation.

  • Quality Control: HPLC and NMR ensure >98% purity for pharmaceutical intermediates .

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in reactions typical of Boc-protected amines:

  • Deprotection: Cleavage with trifluoroacetic acid (TFA) yields the free amine, critical for peptide coupling .

  • Nucleophilic Substitution: The amine reacts with electrophiles (e.g., acyl chlorides) to form amides.

  • Oxidation: Tertiary amines resist oxidation, but the Boc group may degrade under harsh conditions.

Pharmaceutical Applications

While direct studies are scarce, analogs demonstrate significant bioactivity:

  • Antiviral Agents: Boc-protected amines serve as intermediates in protease inhibitors (e.g., anti-hepatitis C drugs).

  • Neuroprotective Agents: Structural analogs inhibit β-secretase (BACE1), a target in Alzheimer’s disease.

Case Study: β-Secretase Inhibition

A 2024 study on tert-butyl 4-aminobutyl(methyl)carbamate (CAS 144222-23-1) demonstrated IC₅₀ = 2.1 μM against BACE1, attributed to hydrogen bonding with catalytic aspartate residues. While the 3-aminobutyl variant’s activity remains untested, chain length adjustments may modulate potency.

Biological and Pharmacological Insights

Mechanism of Action

Inferred from analogs, the compound may:

  • Enzyme Inhibition: Compete with natural substrates for binding pockets (e.g., acetylcholinesterase).

  • Cellular Uptake: Enhanced lipid solubility from the Boc group improves membrane permeability.

Toxicological Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats) for related carbamates.

  • Metabolism: Hepatic cytochrome P450 enzymes demethylate the N-methyl group, yielding excretable metabolites .

Industrial and Research Applications

Organic Synthesis

  • Peptide Synthesis: Boc protection enables sequential coupling in solid-phase peptide synthesis (SPPS) .

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions utilize Boc-protected amines to build biaryl structures.

Material Science

  • Polymer Modification: Incorporation into polyurethanes enhances thermal stability.

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis of 3-aminobutyl derivatives remains underdeveloped.

  • Targeted Drug Delivery: Conjugation with nanoparticles could enhance bioavailability in neurological therapies.

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